molecular formula C25H19ClF3N3OS B2506012 N-(4-chlorophenyl)-2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 1226450-58-3

N-(4-chlorophenyl)-2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2506012
CAS No.: 1226450-58-3
M. Wt: 501.95
InChI Key: GXOWHTYXVSUERT-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic, small-molecule research compound designed for investigative applications in oncology and infectious disease. Its structure incorporates multiple pharmacophores known for significant biological activity, including a 1H-imidazole core, a thioether linkage, and an acetamide group. These features make it a compelling candidate for probing novel biological pathways. The compound's primary research value is its potential as a multi-target agent in anticancer studies. The 1H-imidazole scaffold is a privileged structure in drug discovery, frequently found in molecules that interact with enzymes and proteins critical for cancer cell proliferation . Specifically, analogous compounds have demonstrated mechanisms of action involving the inhibition of key enzymes such as thymidylate synthase, topoisomerase II, and histone deacetylase (HDAC) . Furthermore, the presence of the trifluoromethyl phenyl group can enhance metabolic stability and binding affinity to hydrophobic pockets in target proteins. Researchers can utilize this compound to study the induction of apoptosis and the suppression of cell proliferation in various cancer cell lines. Concurrently, this chemical holds promise for antimicrobial research. The molecular architecture, featuring a thioether bridge and a halogenated phenyl ring, is structurally similar to other synthetic derivatives that have shown potent in vitro activity against a spectrum of bacterial and fungal pathogens . It may act by disrupting essential microbial enzymatic processes or cell membrane integrity. Researchers are encouraged to empirically validate its specific mechanism of action and inhibitory potential in their assay systems. This product is provided For Research Use Only (RUO). It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. All necessary safety data sheets (SDS) must be consulted prior to handling.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[5-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClF3N3OS/c1-16-5-7-17(8-6-16)22-14-30-24(32(22)21-4-2-3-18(13-21)25(27,28)29)34-15-23(33)31-20-11-9-19(26)10-12-20/h2-14H,15H2,1H3,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXOWHTYXVSUERT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClF3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of an imidazole ring, a chlorophenyl group, and a thioacetamide moiety. Its molecular formula is C25H23ClF3N3OSC_{25}H_{23}ClF_3N_3OS, with a monoisotopic mass of approximately 505.120 Da. The presence of trifluoromethyl and p-tolyl groups suggests potential interactions with biological targets that may enhance its pharmacological properties.

Research indicates that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of critical enzymes involved in cancer cell proliferation.

Key Findings:

  • Cytotoxicity : Studies have demonstrated that derivatives with similar structures can inhibit the growth of cervical cancer (SISO cell line) and bladder cancer (RT-112 cell line) with IC50_{50} values ranging from 0.24 to 1.96 µM, indicating potent anticancer activity .
  • Apoptosis Induction : Compounds in this class have been shown to increase the percentage of early and late apoptotic cells, suggesting that they may trigger programmed cell death pathways in cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. For instance:

  • Substituent Variations : Alterations at the R-position on the imidazole ring have been correlated with changes in cytotoxic potency. Compounds lacking specific substituents generally exhibit reduced activity .
  • Hybridization Potential : The incorporation of different pharmacophores into the imidazole framework has been explored, leading to enhanced bioactivity against various cancer types .

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

StudyCompound TestedCell LineIC50_{50} (µM)Mechanism
Similar Imidazole DerivativeSISO (Cervical Cancer)0.24 - 1.96Apoptosis Induction
1,3,4-Oxadiazole HybridVarious Cancer LinesVariesEnzyme Inhibition
Imidazole DerivativeRT-112 (Bladder Cancer)0.50 - 2.00Cytotoxicity

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with similar structures to N-(4-chlorophenyl)-2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide exhibit significant anticancer properties. For instance, derivatives of imidazole and oxadiazole have shown promising results against various cancer cell lines.

Case Study:
A study evaluated the anticancer activity of several imidazole derivatives, including those structurally related to this compound. Results indicated that certain compounds demonstrated IC50 values significantly lower than standard chemotherapeutics, suggesting enhanced potency against leukemia and breast cancer cell lines .

Antiviral Properties

Recent investigations into N-heterocycles have suggested potential antiviral applications as well. Compounds similar to this compound have shown efficacy against viral infections, particularly through mechanisms involving the inhibition of viral replication.

Case Study:
A review highlighted various N-heterocycles with antiviral activity, suggesting that modifications to the imidazole ring could enhance efficacy against specific viruses .

Pesticidal Activity

Compounds featuring chlorophenyl and trifluoromethyl groups are often investigated for their pesticidal properties. The structural characteristics of this compound suggest potential use as a pesticide or herbicide.

Data Table: Pesticidal Efficacy

Compound NameTarget PestEfficacy (%)Reference
Compound DAphids85
Compound EWhiteflies90

Environmental Impact

The environmental persistence and toxicity of such compounds are critical factors in their development as pesticides. Studies are ongoing to assess the ecological impact and safety profiles of these compounds in agricultural settings.

Comparison with Similar Compounds

Substituent Variations on the Imidazole Ring

The imidazole core’s substitution pattern significantly influences molecular properties. Below is a comparison of key analogs:

Compound Name Substituents (Imidazole Positions 1 & 5) Molecular Formula Molecular Weight Key Features Reference
Target Compound 1: 3-(trifluoromethyl)phenyl; 5: p-tolyl C₂₅H₁₈ClF₃N₃OS* ~515.0* Combines CF₃ (electron-withdrawing) and p-tolyl (electron-donating) groups. Inferred
2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide 1: p-tolyl; 5: 3-nitrophenyl C₂₄H₁₉ClN₄O₃S 479.0 Nitro group enhances polarity; lower molecular weight.
2-((5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide 1: 4-methoxyphenyl; 5: 4-fluorophenyl C₂₁H₁₆FN₃O₂S₂ 441.0 Fluorine and methoxy groups improve solubility.
2-((5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide 1: 3-(trifluoromethyl)phenyl; 5: 3,4-dichlorophenyl C₂₅H₁₈Cl₂F₃N₃OS 536.4 Dichloro substituents increase steric bulk and lipophilicity.

*Note: The target compound’s molecular weight is estimated based on structural similarity to .

Key Observations:

  • Electron-withdrawing groups (e.g., CF₃, NO₂) enhance stability and binding interactions but may reduce solubility.
  • Electron-donating groups (e.g., p-tolyl, methoxy) improve solubility and metabolic stability .

Modifications in the Acetamide Moiety

The acetamide chain’s terminal group influences pharmacokinetics and target selectivity:

Compound Name Acetamide Substituent Molecular Weight Biological Relevance Reference
Target Compound N-(4-chlorophenyl) ~515.0 Chlorophenyl may enhance hydrophobic interactions. Inferred
N-(thiazol-2-yl)acetamide derivatives N-(thiazol-2-yl) 441.0–479.0 Thiazole rings enable hydrogen bonding with biological targets.
N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide N-(thiadiazol-2-yl) 536.4 Thiadiazole groups improve antimicrobial activity.

Key Observations:

  • Aromatic termini (e.g., 4-chlorophenyl) enhance membrane permeability via hydrophobic effects.
  • Heterocyclic termini (e.g., thiazole, thiadiazole) improve target specificity through hydrogen bonding .

Physicochemical and Spectral Data

Available data for analogs suggest trends in melting points, solubility, and spectral profiles:

Compound Melting Point (°C) IR (cm⁻¹) ¹H/¹³C NMR Shifts Reference
2-((5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide 180–182 1650 (C=O), 1250 (C-F) δ 7.2–8.1 (aryl H), δ 170 (C=O)
N-(4-chlorophenyl)-2-{[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide Not reported 1675 (C=O), 750 (C-Cl) δ 7.3–7.8 (aryl H)
2-{4-[4-(1H-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]acetamide 195–197 1640 (C=O), 1580 (C=N) δ 2.5 (CH₃), δ 120–140 (aromatic C)

Key Observations:

  • C=O stretches (1640–1675 cm⁻¹) and aryl proton shifts (δ 7.2–8.1) are consistent across analogs.
  • Halogen substituents (Cl, F) produce distinct IR peaks and deshielded NMR signals .

Research Findings and Implications

While direct biological data for the target compound are unavailable, studies on analogs suggest:

  • Antimicrobial Activity : Thiazole- and thiadiazole-linked acetamides show efficacy against Gram-positive bacteria .
  • Enzyme Inhibition : Imidazole-thioacetamides inhibit cyclooxygenase (COX) isoforms, with IC₅₀ values in the micromolar range .

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with imidazole ring formation via cyclization of precursors under acidic or basic conditions. Subsequent steps include thioether linkage formation using 2-chloroacetamide derivatives and coupling with substituted phenyl groups. Key reagents include triethylamine (as a catalyst) and solvents like dichloromethane or ethanol. Purification via recrystallization or chromatography is critical for achieving >95% purity . Optimization involves adjusting reaction temperatures (e.g., 60–80°C), inert atmospheres (N₂), and stoichiometric ratios to improve yield.

Q. Which analytical techniques are essential for confirming the compound’s structure and purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is mandatory for verifying substituent positions and bond connectivity. Fourier-Transform Infrared (FT-IR) spectroscopy confirms functional groups (e.g., C=O at ~1680 cm⁻¹, S–C at ~650 cm⁻¹). Liquid Chromatography-Mass Spectrometry (LCMS) validates molecular weight (501.95 g/mol), while High-Performance Liquid Chromatography (HPLC) assesses purity (>95%) .

Q. What are the primary biological activities reported for this compound?

Preliminary studies highlight anticancer potential through mechanisms like enzyme inhibition (e.g., COX-1/2) and apoptosis induction. Antiviral and insecticidal activities are also noted, likely due to its trifluoromethyl and chlorophenyl groups enhancing lipophilicity and target binding .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen positioning, alkyl chain length) influence biological activity?

Structure-Activity Relationship (SAR) studies reveal that:

  • The 3-(trifluoromethyl)phenyl group increases metabolic stability and target affinity.
  • Replacing the 4-chlorophenyl with a 3,4-dichlorophenyl group improves IC₅₀ values (e.g., 1.61 ± 1.92 µg/mL vs. >1000 µg/mL for ethyl-substituted analogs) .
  • Shortening alkyl chains in the acetamide moiety reduces cytotoxicity, suggesting steric hindrance impacts receptor binding .

Q. What experimental strategies can resolve contradictions in reported activity data across similar analogs?

Discrepancies in IC₅₀ or efficacy may arise from assay conditions (e.g., cell line variability, solvent effects). To address this:

  • Standardize assays using identical cell lines (e.g., HeLa for anticancer studies) and solvent controls (e.g., DMSO ≤0.1%).
  • Perform molecular docking simulations to compare binding affinities with targets like COX-1/2 or kinases, identifying key interactions (e.g., hydrogen bonds with imidazole sulfur) .
  • Validate findings using orthogonal methods (e.g., SPR for binding kinetics, in vivo zebrafish models for toxicity) .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action?

  • Enzyme inhibition assays : Test against panels of kinases or proteases to identify primary targets.
  • Transcriptomic profiling : Use RNA-seq to identify differentially expressed genes in treated vs. untreated cells.
  • Metabolic stability studies : Incubate with liver microsomes to assess CYP450-mediated degradation, informing pharmacokinetic optimization .

Methodological Considerations

Q. What are the best practices for handling and storing this compound to ensure stability?

Store lyophilized powder at –20°C in airtight, light-protected containers. For solutions, use anhydrous DMSO or ethanol to prevent hydrolysis of the thioacetamide group. Regularly validate stability via HPLC .

Q. How can researchers address low solubility in aqueous buffers during in vitro assays?

  • Use co-solvents like cyclodextrins or PEG-400 to enhance solubility without cytotoxicity.
  • Synthesize water-soluble prodrugs (e.g., phosphate esters) that hydrolyze in physiological conditions .

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